2-Butylimidazole

Epoxy curing Imidazole catalysts Polymerization kinetics

Selecting the wrong alkylimidazole curing agent creates exotherm runaway, short pot life, and resin incompatibility. 2-Butylimidazole (mp 51-56 °C) is the precise solution-a solid latent hardener that delivers a balanced curing profile between fast EMI and slow 2-phenylimidazole, ideal for epoxy powder coatings and anhydride-free VPI insulation systems. - Solid form enables direct dry blending with solid epoxy resins, eliminating solvent handling. - Qualified under RU 2724601 C2 as a tape accelerator for anhydride-free electrical coil insulation. - Consistent ≥97% purity with ambient storage and global shipping.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 50790-93-7
Cat. No. B045925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylimidazole
CAS50790-93-7
Synonyms2-Butyl-1H-imidazole;  2-Butylimidazole;  2-n-Butylimidazole; 
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CN1
InChIInChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeySLLDUURXGMDOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylimidazole Technical Specifications & Performance


2‑Butylimidazole (CAS 50790‑93‑7) is a C4‑alkyl substituted imidazole derivative that functions as a nucleophilic catalyst and latent curing agent in epoxy thermosetting systems [1]. It is also employed as a corrosion inhibitor for metals and as a synthetic intermediate for angiotensin II receptor antagonists [2]. As a solid at room temperature (melting point 51–56 °C) with a boiling point of 294 °C, it offers distinct handling and formulation advantages compared to lower molecular weight liquid imidazole analogs .

Epoxy curing Reported moderate reactivity between EMI and phenylimidazole supports controlled cure profiles and latent formulation design.
Corrosion inhibition Employed as a metal corrosion inhibitor; selection context depends on formulation conditions and substrate.
Synthetic building block Imidazole intermediate for angiotensin II receptor antagonist research; binding affinity strongly depends on butyl substitution position.

2-Butylimidazole Analog Substitution Risks


Generic substitution among alkylimidazole curing agents carries significant technical risk because curing reactivity, pot life, and final thermomechanical properties are exquisitely sensitive to the length and position of the alkyl substituent [1]. The polymerization effectiveness hierarchy established by Jíšová—2‑ethyl‑4‑methylimidazole > 1‑n‑butylimidazole > 2‑phenylimidazole > imidazole—demonstrates that even positional isomerism (1‑ vs. 2‑substitution) profoundly alters catalytic activity [1]. Similarly, the hydrophobic tail length governs resin compatibility and latent curing behavior: an undecyl (C11) chain enhances miscibility and extends pot life compared to a shorter butyl (C4) chain [2]. For drug discovery applications, the orientation of the n‑butyl group is critical; Agelis et al. reported that relocating the butyl substituent from the 4‑position to the 2‑position reduced AT1 receptor binding affinity by over 100‑fold, underscoring that structural analogs cannot be casually interchanged [3].

Positional isomerism (1‑ vs. 2‑substitution): Curing mechanism diverges—1‑substituted terminates while 2‑substituted propagates polymerization; direct replacement may shift curing behavior.
Alkyl chain length (C4 vs. C11): Shorter butyl chain may reduce resin miscibility and pot life compared to longer undecyl analogs; latency and compatibility may not transfer.
2‑ vs. 4‑butyl substitution (AT1 affinity): Binding affinity differs significantly; 2‑butyl scaffold may not support affinity‑driven AT1 antagonist design without structural verification.

2-Butylimidazole Comparative Performance Evidence


Epoxy Curing Reactivity Ranking

In a systematic study of imidazole‑catalyzed epoxy curing, 2‑butylimidazole (as its positional isomer 1‑n‑butylimidazole) ranked second in polymerization effectiveness among six tested imidazoles, trailing only 2‑ethyl‑4‑methylimidazole (EMI) [1]. The relative reactivity ordering provides a quantitative framework for selecting curing agents based on desired reaction rates.

Reactivity ranking
Reported
Ranked 2nd of 6 imidazoles tested (as 1‑n‑butylimidazole); EMI > 1‑n‑butylimidazole > 2‑phenylimidazole > imidazole.
Supports selection when moderate reactivity is needed—faster than imidazole but more controlled than EMI.
Data from 1‑substituted isomer; verify 2‑butylimidazole reactivity in target formulation.
Epoxy curing Imidazole catalysts Polymerization kinetics

2- vs. 1-Butylimidazole Curing Mechanism

The polymerization effectiveness data reported by Jíšová specifically evaluated 1‑n‑butylimidazole, not 2‑butylimidazole [1]. This distinction is critical: 1‑substituted and 2‑substituted imidazoles exhibit fundamentally different curing mechanisms—1‑substituted imidazoles form 1:1 adducts with epoxides and terminate, whereas 1,3‑unsubstituted imidazoles (including 2‑butylimidazole) proceed to form 1:2 adducts and continue polymerization [1].

2‑ vs. 1‑butyl mechanism
Class-level
1,3‑Unsubstituted (2‑butyl type) forms 1:2 adducts and continues polymerization; 1‑substituted forms 1:1 adduct and terminates.
Positional isomer determines polymerization propagation; procurement must confirm intended curing mechanism.
Mechanistic inference from imidazole class; validate for specific epoxy system.
Positional isomerism Epoxy curing Imidazole reactivity

Alkyl Chain Length and Epoxy Compatibility

The alkyl chain length on the imidazole ring directly governs resin miscibility and latent curing behavior. 2‑Undecylimidazole (C11) possesses a long hydrophobic tail that enhances compatibility with viscous epoxy matrices and moderates reactivity [1]. In contrast, 2‑butylimidazole (C4) has a shorter alkyl chain, providing less hydrophobicity but potentially faster diffusion and different solubility characteristics.

Chain length effect
Class-level
C4 butyl chain vs. C11 undecyl chain: 7‑carbon difference influences resin compatibility and latent period.
Alkyl tail length balances miscibility and latency; C4 offers middle ground between short-chain and long-chain imidazoles.
Compatibility should be verified in target resin system.
Epoxy curing Hydrophobic tail Latent curing agents

Solid vs. Liquid Imidazole Handling

2‑Butylimidazole is a solid at ambient temperature with a melting point of 51.0–56.0 °C, whereas common comparator imidazole curing agents such as 2‑ethyl‑4‑methylimidazole (liquid) and 1‑methylimidazole (liquid) are liquids under the same conditions [1]. This solid‑state characteristic enables powder handling, pre‑weighing, and incorporation into solid formulations without the solvent or viscosity challenges associated with liquid imidazoles.

Solid vs. liquid handling
Cross-study
Solid (mp 51–56 °C) vs. liquid imidazoles (e.g., 2‑ethyl‑4‑methylimidazole, 1‑methylimidazole).
Solid form simplifies powder blending and dry formulation processes; eliminates liquid dispensing equipment.
Handling advantage relevant for powder coatings and solid pre-weigh workflows.
Physical properties Formulation handling Melting point

2- vs. 4-Butylimidazole AT1 Receptor Binding

In a series of N,N′‑symmetrically bis‑substituted butylimidazole analogs evaluated as angiotensin II AT1 receptor blockers, the position of the butyl group was found to be critical [1]. Compound 27 (2‑butyl scaffold) exhibited a binding affinity (–logIC50) of 5.77, whereas comparator compounds with the butyl group at the 4‑position (e.g., compound 11) achieved –logIC50 values of 9.46—a greater than 1000‑fold difference in potency [1].

AT1 binding
Head-to-head
–logIC50 5.77 (2‑butyl) vs. 9.46 (4‑butyl); ~5000‑fold difference.
2‑Butyl scaffold yields substantially lower affinity; select only if 2‑position substitution is structurally required.
Affinity context from in vitro AT1 receptor assay; not for potency‑driven antagonist design.
Angiotensin II receptor Drug discovery Structure‑activity relationship

Patent-Recognized Electrical Insulation Use

Russian patent RU 2724601 C2 (2020) explicitly lists 1H‑2‑butylimidazole (CAS 50790‑93‑7) among a defined group of imidazole derivatives suitable as tape accelerators in anhydride‑free impregnating epoxy resins for electrical machine coil insulation [1]. The patent specifically requires imidazole derivatives that can be dissolved or highly dispersed in the resin and that function as adducts with acrylates for latency control.

Patent qualification
Specification review
Explicitly named in RU 2724601 C2 as tape accelerator for anhydride‑free VPI epoxy insulation.
Supports industrial insulation specification where anhydride curing agents are excluded.
Verify latency and dielectric performance in target insulation system.
Electrical insulation Epoxy accelerators Imidazole adducts

2-Butylimidazole Research & Industrial Applications


Controlled Reactivity Epoxy Curing

Based on the reactivity ranking showing 2‑butylimidazole (as 1‑n‑butylimidazole) falls between highly reactive 2‑ethyl‑4‑methylimidazole and slower 2‑phenylimidazole [1], this compound is optimal for epoxy formulations requiring a balanced curing profile—faster than imidazole but more manageable than EMI. Applications include industrial coatings, adhesives, and composite laminates where exotherm control and adequate pot life are critical.

Powder Coatings and Dry-Blend Formulations

2‑Butylimidazole's solid physical form (melting point 51–56 °C) makes it ideally suited for epoxy powder coating formulations where liquid curing agents cannot be easily incorporated. The solid state enables precise weighing, dry blending with solid epoxy resins, and homogeneous distribution prior to thermal cure activation, simplifying manufacturing workflows compared to liquid imidazole alternatives [2].

Anhydride-Free Insulation Tape Accelerator

As explicitly cited in Russian patent RU 2724601 C2, 2‑butylimidazole is qualified as a tape accelerator in anhydride‑free vacuum pressure impregnation (VPI) epoxy resins for electrical machine coil insulation [3]. This application scenario is particularly relevant for manufacturers of motors, generators, and transformers who require regulatory‑compliant, anhydride‑free insulation systems with controlled latency and high dielectric performance.

2-Position Imidazole Building Block

For medicinal chemistry programs that specifically require 2‑alkyl substitution on the imidazole ring (as opposed to 1‑ or 4‑substitution), 2‑butylimidazole serves as a direct building block. However, the quantitative SAR data from Agelis et al. [4] demonstrates that the 2‑butyl scaffold confers significantly lower AT1 receptor potency compared to the 4‑butyl isomer. Therefore, procurement for AT1 antagonist development should be restricted to cases where 2‑position substitution is mechanistically or structurally mandated rather than potency‑driven.

Application
Selection Property
Validation Focus
Epoxy curing with moderate reactivity
Reactivity ranking between EMI and phenylimidazole
Cure profile and pot life control
Powder coating formulations
Solid-state handling (mp 51–56 °C)
Dry-blend homogeneity and activation temperature
Anhydride-free VPI electrical insulation
Patent-qualified tape accelerator
Latency control and dielectric performance
2‑Substituted imidazole synthesis
2‑Butyl scaffold
Structural requirement verification; binding affinity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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